molecular formula C25H23N5O5S B2592009 N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-75-3

N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2592009
CAS RN: 852168-75-3
M. Wt: 505.55
InChI Key: HHISYBQLNLPYOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a methoxy group, a pyrimidine ring, and a thioacetamide group. It is a derivative of phenylacetamide, which is a compound often used in medicinal chemistry due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the heterocyclic ring might make it relatively polar, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of chemistry has explored the synthesis of novel heterocyclic compounds derived from similar core structures. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related precursors. These compounds exhibit significant biological activities, such as anti-inflammatory and analgesic properties, by acting as cyclooxygenase inhibitors. Their synthesis involves complex reactions to introduce various functional groups, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Abu‐Hashem et al., 2020).

Biological Applications

Research on pyrimidine derivatives, including thioacetamide and acetamide functionalities, has shown a range of biological activities. Compounds structurally related to the queried chemical have been evaluated for their potential as anticonvulsant agents, showcasing the relevance of pyrimidine scaffolds in medicinal chemistry (Severina et al., 2020). Additionally, novel radiosynthesis methods for imaging agents targeting the translocator protein with PET imaging have been developed, demonstrating the application of pyrimidine derivatives in diagnostic medicine (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal effects of pyrimidine derivatives containing heterocyclic compounds have also been a subject of investigation. These studies underscore the potential of such compounds in addressing various infectious diseases, with some derivatives showing significant efficacy against specific fungi, indicating their potential as antifungal agents (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential medicinal applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

CAS RN

852168-75-3

Molecular Formula

C25H23N5O5S

Molecular Weight

505.55

IUPAC Name

N-(4-acetylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N5O5S/c1-14(31)15-5-9-17(10-6-15)26-19(32)13-36-23-20-22(29(2)25(34)30(3)24(20)33)27-21(28-23)16-7-11-18(35-4)12-8-16/h5-12H,13H2,1-4H3,(H,26,32)

InChI Key

HHISYBQLNLPYOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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